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Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

Cat. No.: B074907 Get Quote

An In-depth Technical Guide on the Crystal Structure of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,2,3-
trifluorobenzene (C₆H₃F₃). The information presented is collated from single-crystal X-ray

diffraction studies, offering valuable insights for researchers in crystallography, medicinal

chemistry, and materials science.

Crystallographic Data
The crystal structure of 1,2,3-trifluorobenzene has been determined by single-crystal X-ray

diffraction.[1][2] The key crystallographic parameters are summarized in the table below for

clear and concise reference.
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Parameter Value

Chemical Formula C₆H₃F₃

Molecular Weight 132.08 g/mol

Crystal System Monoclinic

Space Group C2/c

a 7.4238 (19) Å

b 11.590 (3) Å

c 7.0473 (17) Å

α 90°

β 112.783 (4)°

γ 90°

Volume 559.1 (2) Å³

Z 4

Temperature 233 K

Radiation Mo Kα (λ = 0.71073 Å)

Density (calculated) 1.569 Mg/m³

Absorption Coefficient (μ) 0.16 mm⁻¹

R-factor 0.061

wR-factor 0.226

Table 1: Summary of crystallographic data for 1,2,3-trifluorobenzene. Data sourced from

Kirchner et al. (2009).[1][2]

Molecular and Crystal Packing Analysis
In the crystalline state, the 1,2,3-trifluorobenzene molecule lies on a twofold rotation axis.[1][2]

The crystal packing is primarily governed by a combination of weak intermolecular interactions,
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namely C-H···F hydrogen bonds and π–π stacking interactions.[1][2]

The C-H···F interactions are described as weak electrostatic and dispersive forces.[1][2] These

interactions form one-dimensional tapes of molecules. These tapes are further connected into

corrugated two-dimensional sheets through bifurcated C-H···F hydrogen bonds.[1][2] The

packing in the third dimension is established by π–π stacking interactions, with a centroid-

centroid distance of 3.6362 (14) Å.[2]

Experimental Protocol
The determination of the crystal structure of 1,2,3-trifluorobenzene involved the following key

experimental steps:

3.1. Crystal Growth

Since 1,2,3-trifluorobenzene is a liquid at room temperature, single crystals suitable for X-ray

diffraction were grown in situ.[3] Commercially available samples were used and subjected to a

zone melting technique in a quartz capillary at 235 K.[4]

3.2. Data Collection

A single crystal of 1,2,3-trifluorobenzene with dimensions of 0.30 × 0.30 × 0.30 mm was used

for data collection.[1] The data were collected on a Siemens SMART three-axis goniometer

equipped with an APEXII area-detector system diffractometer.[1][2] The data collection was

performed at a temperature of 233 K using molybdenum Kα radiation (λ = 0.71073 Å).[1][2] A

total of 1074 reflections were measured, of which 634 were independent.[2] A multi-scan

absorption correction was applied to the collected data using SADABS.[1][2]

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods.[1] The refinement of the structure was

carried out on F² using all independent reflections.[1] The hydrogen atom positions were

constrained using a riding model.[4]

Visualizations
4.1. Experimental Workflow
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The following diagram illustrates the logical workflow for the determination of the crystal

structure of 1,2,3-trifluorobenzene.

Sample Preparation

X-ray Diffraction Data Collection

Structure Solution and Refinement

Analysis

Start with commercial 1,2,3-trifluorobenzene

In situ crystal growth by zone melting at 235 K

Select suitable single crystal (0.30x0.30x0.30 mm)

Mount crystal on diffractometer

Data collection at 233 K (Siemens SMART APEXII)

Apply multi-scan absorption correction (SADABS)

Solve structure using direct methods

Refine structure on F-squared

Constrain H-atom positions (riding model)

Final Crystal Structure

Analyze molecular and crystal packing
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Click to download full resolution via product page

Crystal structure determination workflow for 1,2,3-trifluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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